molecular formula C16H22N4O4 B2435573 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034339-65-4

5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No. B2435573
CAS RN: 2034339-65-4
M. Wt: 334.376
InChI Key: BSDARTGMMSWBLF-UHFFFAOYSA-N
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Description

5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as ADPC, is a heterocyclic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which have been identified as strategic compounds for optical applications .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds was between 67-93% .


Molecular Structure Analysis

The molecular formula of 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide is C16H22N4O4, and its molecular weight is 334.376.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide, such as its boiling point, melting point, and density, are not specified in the available sources .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Cytotoxic Activity : A study by Hassan et al. (2015) explored the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, revealing their potential cytotoxicity against various human cancer cell lines. This indicates a possible application in cancer research and therapy (Hassan, Hafez, Osman, & Ali, 2015).

  • Antitubercular Agents : Tang et al. (2015) synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents. These compounds exhibited significant in vitro potency, indicating their potential as lead compounds for antitubercular drug discovery (Tang et al., 2015).

  • Antimicrobial Activities : The work of Gouda et al. (2010) involved synthesizing new thiazole and pyrazole derivatives based on a specific moiety, which exhibited promising antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

  • Fungicidal Activity : Huppatz (1985) described the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, highlighting their potential in agricultural fungicidal applications (Huppatz, 1985).

Chemical Synthesis and Structural Elucidation

  • Heterocyclization Directions : Rudenko et al. (2011) explored heterocyclization reactions involving derivatives of 5-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidine-7-carboxamides. This study contributes to the understanding of chemical synthesis pathways and mechanisms (Rudenko et al., 2011).

  • Novel Syntheses of Pyrazolo[3,4-d]Pyrimidines : Hildick and Shaw (1971) presented new syntheses of pyrazolo[3,4-d]pyrimidines, including important antimetabolites like allopurinol. This work adds to the knowledge of synthesizing complex pyrazolopyrimidines (Hildick & Shaw, 1971).

  • Synthesis of Fluorescence Dyes : Chen et al. (2012) synthesized new tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores. These compounds, exhibiting high fluorescence quantum yields, can be applied in imaging and sensing technologies (Chen et al., 2012).

Safety and Hazards

The safety and hazards associated with 5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide are not specified in the available sources .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They possess a high impact in medicinal chemistry and have potential applications in scientific experiments. Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, and their potential applications .

properties

IUPAC Name

5-acetamido-N-(2,2-diethoxyethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-4-23-15(24-5-2)10-17-16(22)13-9-18-20-7-6-12(8-14(13)20)19-11(3)21/h6-9,15H,4-5,10H2,1-3H3,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDARTGMMSWBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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